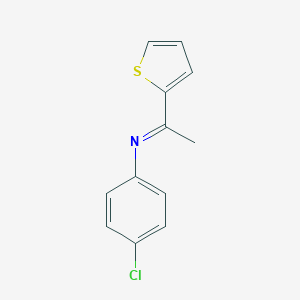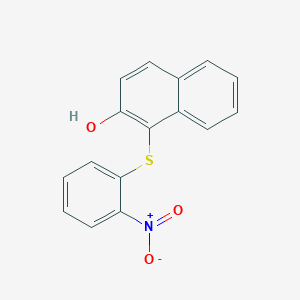
1-({2-nitrophenyl}sulfanyl)-2-naphthol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({2-nitrophenyl}sulfanyl)-2-naphthol is an organic compound with the molecular formula C16H11NO3S It is a derivative of naphthalene, featuring a nitrophenyl group and a sulfanyl group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({2-nitrophenyl}sulfanyl)-2-naphthol typically involves multi-step organic reactions. One common method includes the reaction of 2-naphthol with 2-nitrobenzenethiol under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which activates the phenolic group of 2-naphthol, facilitating the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of organic synthesis involving nucleophilic substitution and the use of activating agents like triethylamine can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-({2-nitrophenyl}sulfanyl)-2-naphthol undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulfanyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
1-({2-nitrophenyl}sulfanyl)-2-naphthol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-({2-nitrophenyl}sulfanyl)-2-naphthol involves its interaction with molecular targets through its functional groups. The nitrophenyl group can participate in redox reactions, while the sulfanyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate biological pathways and exert various effects .
Comparison with Similar Compounds
Similar Compounds
2-Naphthol: A precursor in the synthesis of 1-({2-nitrophenyl}sulfanyl)-2-naphthol, known for its use in organic synthesis and dye production.
2-Nitrobenzenethiol: Another precursor, used in the synthesis of various sulfur-containing organic compounds.
1-(2-Nitrophenyl)ethanol: A compound with similar functional groups, used in photochemical studies.
Uniqueness
This compound is unique due to the combination of its nitrophenyl and sulfanyl groups attached to the naphthalene ring
Properties
CAS No. |
24059-34-5 |
|---|---|
Molecular Formula |
C16H11NO3S |
Molecular Weight |
297.3g/mol |
IUPAC Name |
1-(2-nitrophenyl)sulfanylnaphthalen-2-ol |
InChI |
InChI=1S/C16H11NO3S/c18-14-10-9-11-5-1-2-6-12(11)16(14)21-15-8-4-3-7-13(15)17(19)20/h1-10,18H |
InChI Key |
ZKAJKWFOUDSKBM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2SC3=CC=CC=C3[N+](=O)[O-])O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2SC3=CC=CC=C3[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


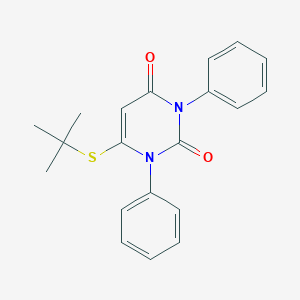
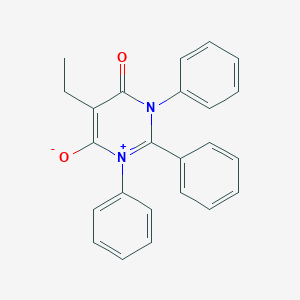
![2-fluoro-2-phenyl-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-1,3(2H)-dione](/img/structure/B373219.png)
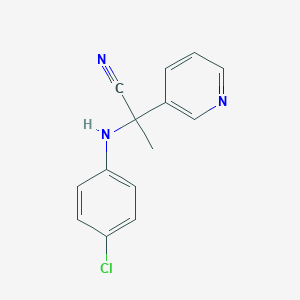
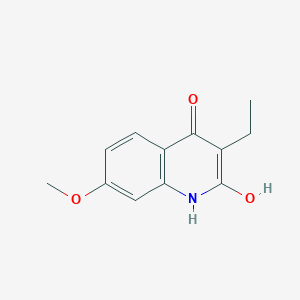
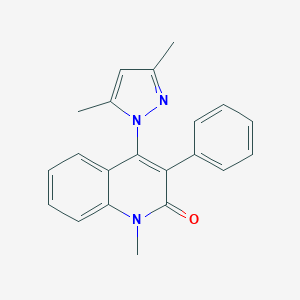
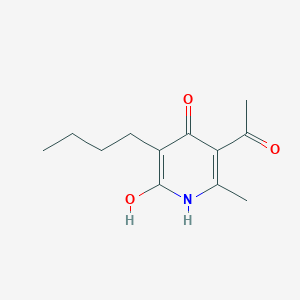
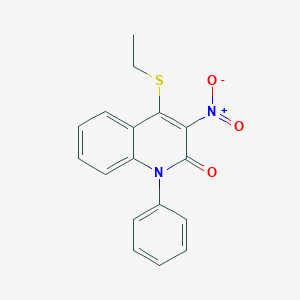
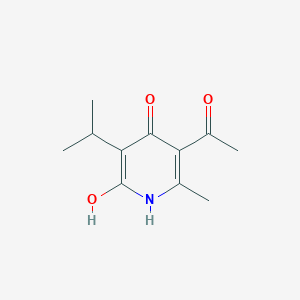
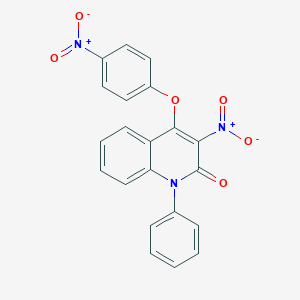
![N-[2-(2,2-dimethoxyacetyl)phenyl]acetamide](/img/structure/B373246.png)
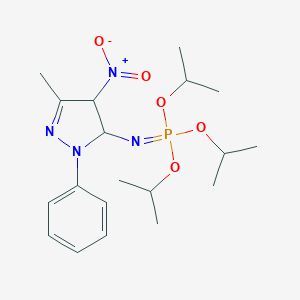
![5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-7-yl diethylcarbamate](/img/structure/B373251.png)
